2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes and proteins, which are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and fungi. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators. In addition, it has been investigated for its potential use as an insecticide and fungicide in agriculture.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential to exhibit various biological activities. This makes it a useful tool for investigating the mechanisms of action of certain enzymes and proteins. However, one limitation is that its synthesis method is relatively complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on 2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Scientific Research Applications
2-chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been reported to exhibit anti-inflammatory, anticancer, and antifungal activities. In agriculture, it has been investigated as a potential pesticide due to its insecticidal and fungicidal properties. In material science, it has been studied for its potential use as a building block for the synthesis of functional materials.
properties
IUPAC Name |
3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-9-4-6-12(7-5-9)16-19-15(20-21-16)13-10(2)8-11(3)18-14(13)17/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKDUMACYFBUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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